molecular formula C8H12O3 B2475297 (2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid CAS No. 2126144-50-9

(2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid

Cat. No. B2475297
M. Wt: 156.181
InChI Key: ZAIFCLWZUIFAMR-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Organic compounds like “(2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid” are usually described by their molecular formula, structure, and functional groups. The compound’s name suggests it is a carboxylic acid with a cyclopropyl group and a tetrahydrofuran ring, which is a five-membered ring containing oxygen.



Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The choice of reactions depends on the functional groups present in the target molecule. For this compound, one might consider reactions that form the tetrahydrofuran ring and introduce the cyclopropyl group and carboxylic acid.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of an organic compound. These techniques can provide information about the arrangement of atoms in the molecule and the types of functional groups present.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The functional groups in the molecule largely determine its reactivity. For example, the carboxylic acid group can participate in reactions like esterification or amide formation.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, acidity or basicity, and stability, can be determined using various experimental techniques.


Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibition properties, have been explored for their impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids, including hexanoic, octanoic, decanoic, and lauric acids, affect cell membrane integrity and intracellular pH, posing challenges in their fermentative production. Understanding these effects helps in developing metabolic engineering strategies to enhance microbial robustness for industrial applications Jarboe, L., Royce, L.A., Liu, P.-h., 2013, Frontiers in Microbiology.

Antioxidant and Antimicrobial Activity

Research on natural carboxylic acids from plants, including benzoic acid, cinnamic acid, and others, shows they possess significant antioxidant and antimicrobial properties. These activities are closely related to their structural features, such as the number of hydroxyl groups and conjugated bonds. These findings support the potential therapeutic applications of carboxylic acids in treating various diseases and in food preservation Godlewska-Żyłkiewicz, B., et al., 2020, Materials.

Anticancer Agents

Cinnamic acid derivatives have been studied for their potential as anticancer agents. Their chemical properties allow for various reactions that can lead to the synthesis of compounds with significant antitumor efficacy. This research emphasizes the importance of exploring carboxylic acid derivatives for novel cancer treatments De, P., Baltas, M., Bedos-Belval, F., 2011, Current Medicinal Chemistry.

Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams is critical for their recovery and reuse, especially in the context of bio-based plastics production. Advances in solvent technology, including the use of ionic liquids and nitrogen-based extractants, offer improved efficiency for carboxylic acid recovery. This area of research is vital for sustainable chemical production processes Sprakel, L., Schuur, B., 2019, Separation and Purification Technology.

Bioisosteres of Carboxylic Acids

The exploration of novel carboxylic acid bioisosteres aims to overcome the limitations associated with carboxylate moieties in drugs, such as toxicity, metabolic instability, or poor membrane permeability. By substituting the carboxylic acid group with bioisosteric functional groups, researchers can potentially develop drugs with improved pharmacological profiles Horgan, C., O’ Sullivan, T.P., 2021, Current Medicinal Chemistry.

Safety And Hazards

Information on the compound’s safety and hazards would typically come from material safety data sheets (MSDS), which provide information on the potential health effects, safe handling procedures, and emergency protocols.


Future Directions

Future research on the compound could involve finding new synthetic routes, exploring its reactivity, studying its biological activity, or developing applications based on its properties.


Please note that this is a general approach and the specific details would depend on the particular compound. For “(2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid”, more specific information might be available in scientific literature or databases. If you have access to these resources, you might be able to find more detailed information.


properties

IUPAC Name

(2S,3R)-2-cyclopropyloxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)6-3-4-11-7(6)5-1-2-5/h5-7H,1-4H2,(H,9,10)/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIFCLWZUIFAMR-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid

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